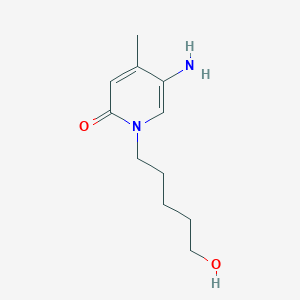

5-Amino-1-(5-hydroxypentyl)-4-methylpyridin-2(1h)-one

Description

Overview of Pyridinone-Based Structures in Contemporary Chemical Research

Pyridinones, six-membered heterocyclic compounds containing a nitrogen and oxygen atom, have emerged as privileged scaffolds in drug discovery due to their dual hydrogen-bonding capacity and synthetic accessibility. The pyridin-2(1H)-one core, in particular, serves as a biomimetic motif for kinase hinge-binding domains and nucleic acid analogs. Recent advances highlight their utility in designing non-nucleoside reverse transcriptase inhibitors (NNRTIs), antimicrobial agents, and supramolecular architectures. The structural plasticity of pyridinones allows for precise modulation of lipophilicity, polarity, and intermolecular interactions, making them indispensable in fragment-based drug design.

Historical Context and Rationale for Investigating Substituted Pyridinones

The exploration of pyridinone derivatives dates to the mid-20th century, with early studies focusing on their tautomeric behavior and dimerization potential. Over the past two decades, substituted pyridinones have gained prominence in antiviral and anticancer research, driven by their ability to resist metabolic degradation and engage diverse biological targets. For instance, pyridin-2(1H)-one derivatives have evolved from weakly active NNRTIs to potent inhibitors of clinically relevant HIV-1 mutants, underscoring the impact of strategic substituent incorporation. This historical progression underscores the necessity of studying novel derivatives like 5-amino-1-(5-hydroxypentyl)-4-methylpyridin-2(1H)-one to address emerging therapeutic challenges.

Significance of the 5-Amino, 5-Hydroxypentyl, and 4-Methyl Substituents

The substituents on 5-amino-1-(5-hydroxypentyl)-4-methylpyridin-2(1H)-one confer distinct physicochemical and functional advantages:

- 5-Amino Group : Enhances hydrogen-bonding capacity and solubility, facilitating interactions with biological targets or crystal lattice frameworks. Amino-substituted pyridinones often exhibit improved binding affinities in enzyme inhibition assays compared to non-polar analogs.

- 5-Hydroxypentyl Chain : Introduces conformational flexibility and amphiphilicity, enabling adaptive binding to hydrophobic pockets or participation in supramolecular assembly via hydroxyl-mediated hydrogen bonds. Similar alkyl-hydroxyl chains in pyridinone derivatives have been shown to modulate crystal packing through C–H···O interactions.

- 4-Methyl Group : Provides steric stabilization and electronic effects, potentially reducing metabolic susceptibility while fine-tuning the molecule’s dipole moment. Methyl substituents at the 4-position are known to enhance the thermal stability of pyridinone-based polymers and co-crystals.

Table 1: Functional Roles of Substituents in 5-Amino-1-(5-hydroxypentyl)-4-methylpyridin-2(1H)-one

Scope and Objectives of the Present Academic Inquiry

This article aims to:

- Synthesize existing knowledge on the structural and electronic properties of 5-amino-1-(5-hydroxypentyl)-4-methylpyridin-2(1H)-one.

- Elucidate the synergistic effects of its substituents on molecular interactions and supramolecular behavior.

- Identify potential applications in medicinal chemistry and materials science, informed by recent advances in pyridinone research.

Properties

Molecular Formula |

C11H18N2O2 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

5-amino-1-(5-hydroxypentyl)-4-methylpyridin-2-one |

InChI |

InChI=1S/C11H18N2O2/c1-9-7-11(15)13(8-10(9)12)5-3-2-4-6-14/h7-8,14H,2-6,12H2,1H3 |

InChI Key |

HRBHLFMIMQICDX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N(C=C1N)CCCCCO |

Origin of Product |

United States |

Preparation Methods

Synthesis via Amination of Pyridinone Derivatives

A common approach involves converting a precursor pyridinone, such as 4-hydroxy-1H-pyridin-2-one, into the target compound through amination. For example, reacting 4-hydroxy-1H-pyridin-2-one with ammonia in the presence of ammonium salts under autoclave conditions.

- Temperature: 150–200°C, typically around 180°C.

- Reagents: Ammonia (20–200 equivalents), ammonium bromide as a promoter.

- Solvent: Often water or alcohols, with some processes avoiding chlorinated solvents for environmental reasons.

- Methodology: Autoclave reactions with careful control of pressure (~90 bar) to facilitate amino group introduction.

Halogenation and Subsequent Amination

Another route involves halogenating a methyl or pyridine precursor, such as 2-chloro-5-methylpyridine derivatives, followed by nucleophilic substitution with ammonia or amines.

- Chlorination: Using chlorinating agents (e.g., phosphorus oxychloride) to introduce chlorine at specific positions.

- Amination: Reacting chlorinated intermediates with ammonia in methanol or other protic solvents at elevated temperatures (160–200°C).

- Catalysts: Platinum or other noble metal catalysts facilitate hydrogenation or reduction steps.

Hydrogenation of Nitro- or N-oxide Intermediates

Some methods involve hydrogenating nitro or N-oxide intermediates over platinum catalysts to generate amino derivatives, which are then transformed into the target compound.

- Catalysts: Platinum on carbon.

- Temperature: 160–200°C.

- Solvents: Alcohols or protic solvents.

- Process: Hydrogenation followed by nucleophilic substitution or cyclization.

- Patent CN113474332A describes hydrogenating 2-chloro-5-methyl-4-pyridinamine N-oxide to obtain amino intermediates, which are then reacted with KOH in methanol to yield the pyridinone core.

Reaction Schemes and Data Tables

Environmental and Scale-Up Considerations

- Solvent Choice: Preference for water or alcohols over chlorinated solvents to reduce environmental impact.

- Reagent Excess: Use of excess ammonia (20–200 equivalents) to drive amino substitution, with process optimization to minimize waste.

- Catalysts: Noble metal catalysts like platinum are employed for hydrogenation steps, with catalyst recovery being critical for scalability.

- Reaction Conditions: Elevated temperatures (~180°C) and autoclave pressures (~90 bar) are standard, but process intensification aims to lower these where feasible.

Summary of Research Findings

| Aspect | Details | References |

|---|---|---|

| Reaction Type | Nucleophilic substitution, amination, hydrogenation | ,, |

| Preferred Conditions | 150–200°C, autoclave, ammonia excess, ammonium bromide promoter | , |

| Environmental Impact | Emphasis on avoiding chlorinated solvents, recycling reagents | , |

| Scalability | Continuous autoclave processes, catalyst recovery, minimal chromatography | ,, |

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(5-hydroxypentyl)-4-methylpyridin-2(1h)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted pyridinone derivatives.

Scientific Research Applications

5-Amino-1-(5-hydroxypentyl)-4-methylpyridin-2(1h)-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-1-(5-hydroxypentyl)-4-methylpyridin-2(1h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds

Physicochemical Properties

- Solubility: The hydroxypentyl group in the target compound enhances water solubility compared to 4-Amino-5-methylpyridin-2(1H)-one, which lacks a hydrophilic chain . However, the pentofuranosyl analog () exhibits higher solubility due to its multiple hydroxyl groups . The aromatic substituents in 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one reduce solubility but increase lipophilicity, favoring membrane permeability .

- Hydrogen Bonding: The hydroxypentyl group enables intermolecular hydrogen bonding, as seen in analogs like JWH-122 N-(5-hydroxypentyl) (). This contrasts with alkyl-substituted derivatives (e.g., 5-Amino-1-(3-methylbutyl)-1,2-dihydropyridin-2-one, ), which rely on weaker van der Waals interactions .

Electronic and Conformational Characteristics

- Pyridinone vs. Pyrimidinone Rings: Pyridinones (6-membered ring) exhibit less conjugation than pyrimidinones (6-membered with two nitrogens). The target compound’s pyridinone ring allows partial double-bond character in C–N bonds (1.32–1.40 Å), similar to pyrimidinones in . The non-planar conformation of 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one (dihedral angles: 34.87°–69.57°) suggests steric hindrance from aryl groups, whereas the hydroxypentyl chain in the target compound imposes fewer torsional constraints .

Biological Activity

5-Amino-1-(5-hydroxypentyl)-4-methylpyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies that highlight its applications.

- Molecular Formula: C11H18N2O2

- Molecular Weight: 210.27 g/mol

- CAS Number: 1511584-92-1

- Physical State: Solid

- Purity: Typically ≥98%

The compound features a pyridine ring substituted with an amino group and a hydroxypentyl side chain, which contributes to its biological activity.

5-Amino-1-(5-hydroxypentyl)-4-methylpyridin-2(1H)-one exhibits various biological activities primarily through the modulation of enzymatic pathways and receptor interactions. Its structure suggests potential interactions with biological targets such as:

- DNA Gyrase Inhibition: Similar to other pyridinone derivatives, this compound may inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication and transcription .

- Antimicrobial Activity: Research indicates that derivatives of this compound show promising antibacterial properties. The structure-activity relationship (SAR) studies have demonstrated that modifications in the side chains can enhance efficacy against various bacterial strains .

Pharmacological Studies

Several studies have characterized the pharmacological profile of 5-amino derivatives:

- In Vitro Studies: The compound has been tested for its minimum inhibitory concentration (MIC) against a range of pathogenic bacteria, showing significant antibacterial effects.

- In Vivo Efficacy: Animal models have been utilized to assess the therapeutic potential of this compound in treating infections, with results indicating favorable outcomes in reducing bacterial load .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of 5-amino derivatives demonstrated that compounds with longer alkyl side chains exhibited enhanced antibacterial activity. In particular, 5-Amino-1-(5-hydroxypentyl)-4-methylpyridin-2(1H)-one was noted for its ability to inhibit Gram-positive bacteria effectively.

Case Study 2: Structure-Activity Relationship Analysis

Research focusing on the SAR of various substituted quinolone antibacterials highlighted that the presence of an amino group at position 5 significantly influences antibacterial potency. The findings suggest that further modifications could lead to the development of more potent derivatives .

Synthesis Methods

The synthesis of 5-Amino-1-(5-hydroxypentyl)-4-methylpyridin-2(1H)-one typically involves:

- Reactants: The reaction begins with 5-amino-1-pentanol and a suitable pyridinone.

- Reaction Conditions: The process requires controlled conditions to ensure optimal yield and purity, often utilizing solvents like ethanol or methanol under reflux.

- Purification: Post-synthesis, the compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.